Pudexacianinium is classified as a near-infrared fluorescent imaging agent. It is a zwitterionic compound that exhibits hydrophilic properties, allowing for rapid urinary clearance without metabolic alteration after intravenous administration. Its chemical structure includes multiple hydroxyl groups and a complex cyclic framework, contributing to its unique optical properties and effectiveness in medical imaging .
The patent EP4376896A1 outlines some aspects of the synthesis process, emphasizing its application in pharmaceutical compositions for imaging purposes .
The molecular formula of Pudexacianinium is , with a molecular weight of approximately 3043.99 g/mol. The structure features multiple functional groups that contribute to its hydrophilicity and optical characteristics. Notably, it has an absorption peak at 780 nm and a fluorescence emission peak at 820 nm, making it suitable for near-infrared imaging applications .
Pudexacianinium participates in various chemical reactions typical for fluorescent dyes, including:
The pharmacokinetic studies indicate that after intravenous administration, Pudexacianinium is rapidly excreted through urine, with significant amounts remaining unchanged, confirming its stability in vivo .
The mechanism of action of Pudexacianinium involves:
Clinical trials have demonstrated that doses of 1.0 mg and 3.0 mg are effective for ureter visualization, correlating with increased fluorescence intensity observed by surgeons .
Pudexacianinium's primary application lies in medical imaging, particularly for enhancing intraoperative visualization during surgeries involving the ureters. Its use has been explored in:
The compound represents a significant advancement in surgical techniques aimed at reducing complications associated with ureteral injuries . Further research may expand its applications into other areas of surgical practice or diagnostic imaging.
The design of pudexacianinium chloride employed rational structural modifications of the indocyanine green chromophore to achieve targeted pharmacokinetics and optical performance:
Table 1: Key Structural Features of Pudexacianinium Chloride versus Indocyanine Green
| Structural Feature | Pudexacianinium Chloride | Indocyanine Green (ICG) |
|---|---|---|
| Core Chromophore | Bis-indole tricarbocyanine | Bis-indole tricarbocyanine |
| Indole Nitrogen Status | Quaternary ammonium (Permanent cation) | Tertiary amine (Neutral/Cationic) |
| Large Hydrophilic Groups | Heptasulfonated carbohydrate moieties (x2) | Sulfonate groups (x2) |
| Molecular Weight | 3079.4 g/mol | 774.96 g/mol |
| Primary Excretion Route | Renal | Hepatobiliary |
The strategic hydrophilic modifications were central to redirecting pudexacianinium chloride's excretion from the hepatobiliary pathway (typical of indocyanine green) to the renal pathway:
The fluorescence properties of pudexacianinium chloride are intrinsically linked to its molecular structure and environment:
Table 2: Photophysical Properties and Performance of Pudexacianinium Chloride
| Property | Characteristic | Functional Implication |
|---|---|---|
| Absorption Peak | ~790 nm | Matches NIR laser sources; Deep tissue penetration |
| Emission Peak | ~810-830 nm | Minimized tissue absorption/scattering |
| Quantum Yield (Relative) | Higher than ICG in vivo (Precise Φ not reported) | Enhanced signal intensity |
| Aggregation Tendency | Significantly reduced vs. ICG | Minimized quenching; Brighter signal |
| Signal Location | Urinary system (Ureters, Bladder) | Targeted visualization |
Ensuring chemical stability and preventing self-association were critical design objectives achieved through specific molecular strategies:
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: